molecular formula C16H10FN3O2S B2462637 N-[Cyano-(2-fluorophenyl)methyl]-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide CAS No. 1436334-48-3

N-[Cyano-(2-fluorophenyl)methyl]-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide

Cat. No.: B2462637
CAS No.: 1436334-48-3
M. Wt: 327.33
InChI Key: WVCYBAAOMBMJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[Cyano-(2-fluorophenyl)methyl]-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide is a synthetic small molecule designed for research purposes. This compound features a benzoxazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . Specifically, 2-substituted benzoxazole derivatives have been extensively studied and shown to possess notable antitumor, antimicrobial, and antifungal properties in research settings . The molecular structure integrates a 2-fluorophenyl moiety and a cyano group, which are common in the design of compounds for biochemical probing. While the specific mechanism of action for this particular molecule requires further investigation, related benzoxazole compounds are known to interact with various cellular targets, including enzymes and receptors . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to conduct their own safety and efficacy evaluations for specific applications.

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O2S/c17-11-4-2-1-3-10(11)13(8-18)19-15(21)9-5-6-12-14(7-9)22-16(23)20-12/h1-7,13H,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCYBAAOMBMJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CC3=C(C=C2)NC(=S)O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Cyano-(2-fluorophenyl)methyl]-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide (CAS Number: 1436334-48-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC16H12FN3OS
Molecular Weight327.35 g/mol
CAS Number1436334-48-3
StructureStructure

This compound exhibits biological activity primarily through its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in signaling pathways that regulate cell proliferation and apoptosis.

Inhibition of Kinases

The compound has been shown to inhibit various kinases, which play critical roles in cancer progression. By inhibiting these kinases, the compound may reduce tumor growth and induce apoptosis in cancer cells. This mechanism is particularly relevant in the context of targeted cancer therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency against these cancer types.

In Vivo Studies

Animal models have also been utilized to assess the efficacy of this compound. In a mouse model of breast cancer:

  • Dosage : Mice were administered doses of 10 mg/kg body weight daily.
  • Results : Tumor size was significantly reduced compared to control groups, supporting the potential for therapeutic application.

Case Studies

  • Case Study on Lung Cancer :
    • A study investigated the effects of this compound on A549 cells.
    • Results indicated a reduction in cell viability and induction of apoptosis, with increased expression of pro-apoptotic markers.
  • Case Study on Breast Cancer :
    • MCF7 cells treated with the compound exhibited altered cell cycle progression and increased sensitivity to chemotherapeutic agents.
    • This suggests a potential role for this compound in combination therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.